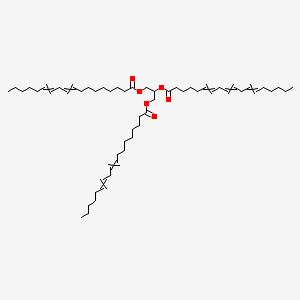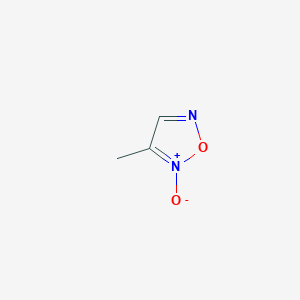
Methylfuroxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylfuroxan can be synthesized through several methods. One common approach involves the nitration of 3-methylfuran, followed by cyclization to form the furoxan ring. Another method includes the oxidation of 3-methyl-4-nitroisoxazole, which undergoes rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Methylfuroxan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitro derivatives.
Reduction: Reduction of this compound can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furoxan ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions include nitro, amino, and substituted furoxans, which have diverse applications in various fields .
Scientific Research Applications
Methylfuroxan has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methylfuroxan primarily involves the release of nitric oxide (NO). This release can occur through various pathways, including enzymatic and non-enzymatic processes. Nitric oxide is a key signaling molecule that can modulate various physiological processes, including vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Methylfuroxan can be compared with other similar compounds, such as:
Properties
CAS No. |
195011-65-5 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H4N2O2/c1-3-2-4-7-5(3)6/h2H,1H3 |
InChI Key |
OFMBZBWXKQKPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
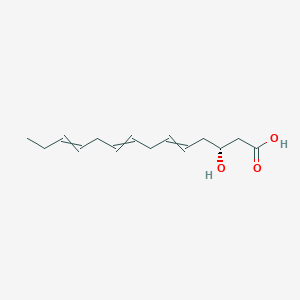
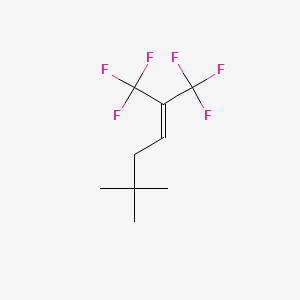
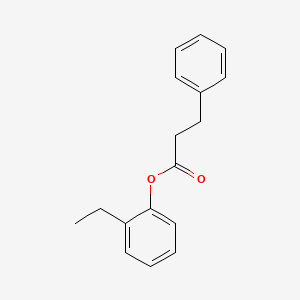
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
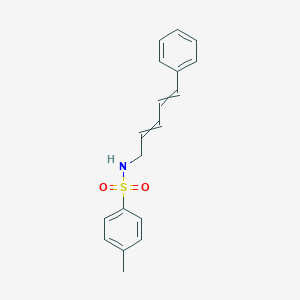
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
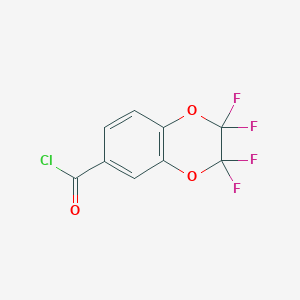
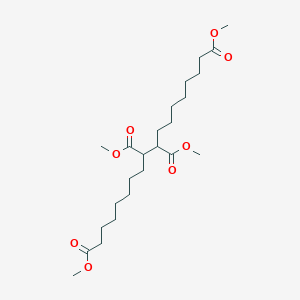

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
